molecular formula C18H28N2O4 B14791909 3-Methoxypropyl N-Cbz-L-Leucinamide

3-Methoxypropyl N-Cbz-L-Leucinamide

Cat. No.: B14791909
M. Wt: 336.4 g/mol
InChI Key: CXHSBLWRRRVSFO-UHFFFAOYSA-N
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Description

3-Methoxypropyl N-Cbz-L-Leucinamide (CAS: 1820569-48-9) is a leucinamide derivative characterized by a benzyloxycarbonyl (Cbz) protecting group and a 3-methoxypropyl chain. The Cbz group is commonly employed in peptide synthesis to protect amine functionalities during reaction sequences, while the methoxypropyl moiety may influence solubility, stability, or biological activity . The compound has been commercially available with a purity of ≥95%, though it is currently listed as a discontinued product .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl N-[1-(3-methoxypropylamino)-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C18H28N2O4/c1-14(2)12-16(17(21)19-10-7-11-23-3)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

CXHSBLWRRRVSFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropyl N-Cbz-L-Leucinamide typically involves the reaction of L-leucine with 3-methoxypropylamine and benzyloxycarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-Methoxypropyl N-Cbz-L-Leucinamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropyl N-Cbz-L-Leucinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, free amines, and substituted analogs of 3-Methoxypropyl N-Cbz-L-Leucinamide .

Scientific Research Applications

3-Methoxypropyl N-Cbz-L-Leucinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxypropyl N-Cbz-L-Leucinamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing protein synthesis and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Cbz Group Utility : The Cbz group in 3-Methoxypropyl N-Cbz-L-Leucinamide serves a protective role analogous to directing groups in other amides, such as the N,O-bidentate group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates metal-catalyzed C–H functionalization .
  • However, the indazole-oxadiazole core in the latter confers distinct receptor-binding properties .
  • Complexity vs. Simplicity : CAS 112259-76-4 () exhibits a higher molecular weight (650.805) and structural complexity due to piperidinyl and phenylmethyl groups, likely affecting its pharmacokinetic profile compared to the simpler methoxypropyl-Cbz derivative .

Functional Group Analysis

  • Cbz Protection: The benzyloxycarbonyl group in 3-Methoxypropyl N-Cbz-L-Leucinamide enhances stability during synthetic steps, similar to its use in peptide chemistry for temporary amine protection .
  • Methoxypropyl vs. Piperidinyl : The methoxypropyl chain may improve lipid solubility compared to the polar piperidinyl group in CAS 112259-76-4, impacting membrane permeability in biological systems .

Biological Activity

3-Methoxypropyl N-Cbz-L-Leucinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

3-Methoxypropyl N-Cbz-L-Leucinamide is derived from the amino acid leucine, modified with a methoxypropyl group and a carbobenzyloxy (Cbz) protecting group. The synthesis typically involves the following steps:

  • Protection of Leucine : The amino group of L-leucine is protected using Cbz.
  • Alkylation : The protected amino acid is then alkylated with 3-methoxypropyl bromide.
  • Deprotection : Finally, the Cbz group is removed under acidic conditions to yield the final product.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-Methoxypropyl N-Cbz-L-Leucinamide exhibit significant antitumor activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:

  • HeLa Cells : IC50 values ranged from 49.79 µM to 113.70 µM for different derivatives, indicating moderate potency against cervical cancer cells .
  • RKO and PC-3 Cells : Notable effectiveness was observed with specific derivatives yielding IC50 values as low as 60.70 µM in RKO cells .

The mechanism by which 3-Methoxypropyl N-Cbz-L-Leucinamide exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : The compound likely interferes with key signaling pathways involved in cell growth and division.
  • Induction of Apoptosis : Evidence suggests that certain derivatives induce apoptosis in cancer cells, contributing to their cytotoxic effects.

Case Study: Antitumor Efficacy

A study investigated the effects of various derivatives on tumor cell lines. The findings highlighted:

  • Cell Morphology Changes : Microscopic examination revealed significant morphological changes in treated cells compared to controls, indicative of cytotoxicity.
  • Dose-Response Relationship : A clear dose-response relationship was observed, reinforcing the potential utility of these compounds in cancer therapy.
CompoundCell LineIC50 (µM)
Derivative 4rRKO60.70
Derivative 4sPC-349.79
Derivative 4qHeLa78.72

Antimicrobial Activity

In addition to antitumor properties, there is emerging evidence regarding the antimicrobial activity of related compounds:

  • Compounds with similar structures have demonstrated effectiveness against Helicobacter pylori and other pathogenic bacteria .
  • Testing against various strains indicated that certain derivatives possess significant inhibitory effects.

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